3A,5-dimethyl-2-phenyloctahydro-1H-indole
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Overview
Description
3A,5-dimethyl-2-phenyloctahydro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,5-dimethyl-2-phenyloctahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time-effective .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3A,5-dimethyl-2-phenyloctahydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
3A,5-dimethyl-2-phenyloctahydro-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3A,5-dimethyl-2-phenyloctahydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, influencing cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
1H-Indole-3-carbaldehyde: Used as a precursor for synthesizing biologically active molecules.
Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.
Uniqueness
3A,5-dimethyl-2-phenyloctahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
805953-20-2 |
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Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
3a,5-dimethyl-2-phenyl-1,2,3,4,5,6,7,7a-octahydroindole |
InChI |
InChI=1S/C16H23N/c1-12-8-9-15-16(2,10-12)11-14(17-15)13-6-4-3-5-7-13/h3-7,12,14-15,17H,8-11H2,1-2H3 |
InChI Key |
CZXHUVDKTNTDOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(C1)(CC(N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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